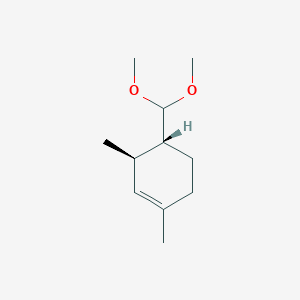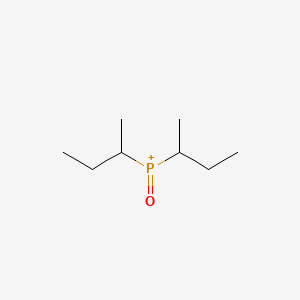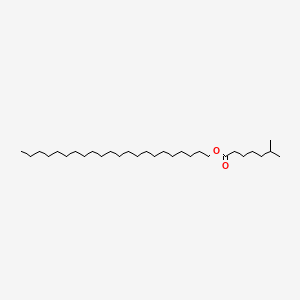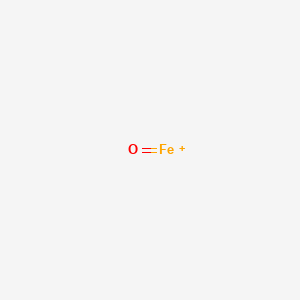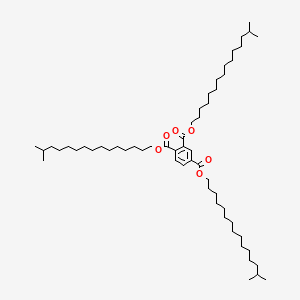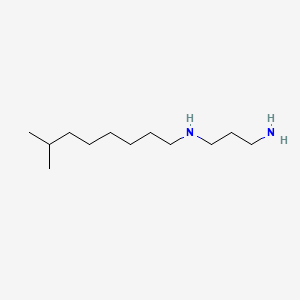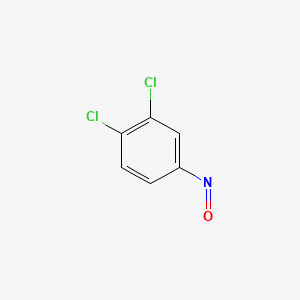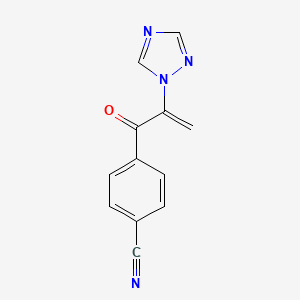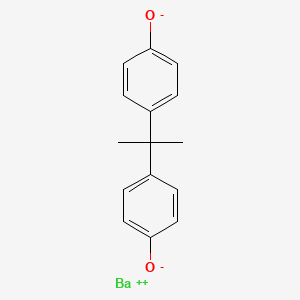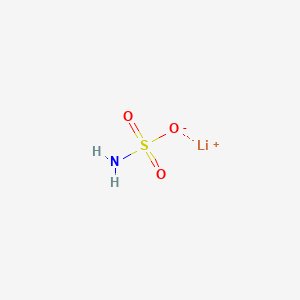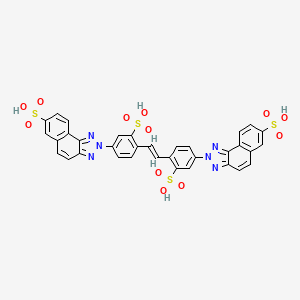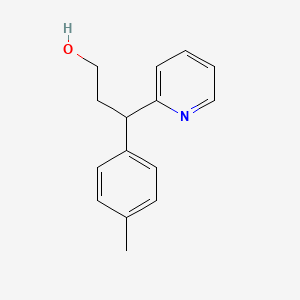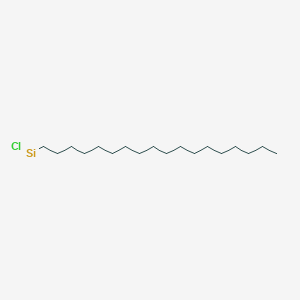
Chlorooctadecylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorooctadecylsilane is an organosilicon compound with the molecular formula C18H39ClSi . It is characterized by a long-chain hydrocarbon (octadecyl group) bonded to a silicon atom through a carbon-silicon bond, with a chlorine atom attached to the silicon. This compound is widely used in various applications due to its high surface activity and ability to modify surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorooctadecylsilane can be synthesized through the reaction of octadecyltrichlorosilane with a reducing agent such as lithium aluminum hydride (LiAlH4) in an inert solvent like tetrahydrofuran (THF). The reaction typically occurs under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is produced through the direct chlorination of octadecylsilane. This process involves the reaction of octadecylsilane with chlorine gas in the presence of a catalyst, such as aluminum chloride (AlCl3), at elevated temperatures. The resulting product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Chlorooctadecylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.
Hydrolysis: In the presence of water, this compound hydrolyzes to form octadecylsilanol and hydrochloric acid.
Condensation Reactions: It can undergo condensation reactions with other silanes to form polysiloxanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines are commonly used under mild conditions.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Condensation: Catalysts like tin or titanium compounds are used to promote the condensation reactions.
Major Products Formed
Octadecylsilanol: Formed through hydrolysis.
Polysiloxanes: Formed through condensation reactions.
Functionalized Silanes: Formed through substitution reactions.
Scientific Research Applications
Chlorooctadecylsilane has a wide range of applications in scientific research, including:
Surface Modification: Used to modify the surface properties of materials, making them hydrophobic or oleophobic.
Chromatography: Employed in the preparation of stationary phases for high-performance liquid chromatography (HPLC) due to its ability to bond with silica particles.
Nanotechnology: Utilized in the synthesis of nanoparticles and nanocomposites to enhance their stability and functionality.
Biomedical Applications: Investigated for use in drug delivery systems and as a component in biocompatible coatings.
Mechanism of Action
Chlorooctadecylsilane exerts its effects primarily through its ability to form strong bonds with surfaces. The silicon atom in the compound can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of a stable siloxane linkage. This modification alters the surface energy and wettability of the material, making it more hydrophobic or oleophobic .
Comparison with Similar Compounds
Similar Compounds
Octadecylsilane: Similar in structure but lacks the chlorine atom.
Trichloro(octadecyl)silane: Contains three chlorine atoms bonded to the silicon atom.
Trimethoxy(octadecyl)silane: Contains three methoxy groups bonded to the silicon atom.
Uniqueness
Chlorooctadecylsilane is unique due to its specific combination of a long hydrocarbon chain and a reactive chlorine atom. This combination allows it to effectively modify surfaces and participate in various chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
86949-75-9 |
|---|---|
Molecular Formula |
C18H37ClSi |
Molecular Weight |
317.0 g/mol |
InChI |
InChI=1S/C18H37ClSi/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19/h2-18H2,1H3 |
InChI Key |
RDQMDMIXSNBRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



